molecular formula C12H11ClN2O B3340715 3-Chloro-4-(pyridin-3-ylmethoxy)aniline CAS No. 848134-24-7

3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Cat. No.: B3340715
CAS No.: 848134-24-7
M. Wt: 234.68 g/mol
InChI Key: HLUUSUYPMJJHLW-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is an aromatic amine derivative characterized by a pyridinylmethoxy substituent at the 4-position and a chlorine atom at the 3-position of the aniline ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as Lapatinib . Its molecular formula is C₁₂H₁₀ClN₂O, with a molecular weight of 242.68 g/mol (calculated).

Key synthetic routes include:

  • Reductive amination using NaBH₄/I₂ under neutral conditions in methanol, as demonstrated in the synthesis of structurally related pyrazolylamine derivatives .
  • Nucleophilic substitution reactions, such as the displacement of fluorine in 3-chloro-4-fluoronitrobenzene with pyridinemethanol, followed by nitro group reduction .

Properties

IUPAC Name

3-chloro-4-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUUSUYPMJJHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline typically involves the reaction of 3-chloroaniline with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-3-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Research indicates that derivatives of 3-chloro-4-(pyridin-3-ylmethoxy)aniline exhibit promising antitumor activity. For example, a study synthesized and evaluated several derivatives for their efficacy against various cancer cell lines, including HL-60, K-562, MCF-7, and A498. One derivative demonstrated antitumor activity that was twice as effective as Imatinib against these cell lines . The mechanism involves inhibition of BCR-ABL kinase, which is crucial in certain types of leukemia.

Case Study: Compound 7k
Among the synthesized compounds, 7k showed significant anti-proliferation, anti-migration, and anti-invasion effects specifically on K-562 cells. Molecular docking studies suggested that this compound interacts effectively with the BCR-ABL kinase binding site, indicating its potential as a candidate for personalized cancer therapy .

Inhibition of Kinases

Targeting EGFR and HER2
The compound has also been explored for its inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Derivatives containing the this compound moiety have shown substantial inhibition percentages against these kinases. In particular, new derivatives were designed to enhance binding affinity and selectivity towards these targets, demonstrating the compound's versatility in targeting multiple pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. Molecular docking studies have shown that similar compounds can interact with kinases, suggesting potential pathways for their biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aniline ring, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
3-Chloro-4-(pyridin-3-ylmethoxy)aniline Cl (3), pyridin-3-ylmethoxy (4) C₁₂H₁₀ClN₂O 242.68 Lapatinib intermediate
3-Chloro-4-(3-fluorobenzyloxy)aniline Cl (3), 3-fluorobenzyloxy (4) C₁₃H₁₀ClFNO 265.68 Antitumor agents
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline Cl (3), 3-CF₃-phenoxy (4) C₁₃H₈ClF₃NO 303.66 EGFR/HER2 kinase inhibitors
3-Chloro-4-[(1-methylindazol-4-yl)oxy]aniline Cl (3), 1-methylindazol-4-yloxy (4) C₁₄H₁₂ClN₃O 273.72 Experimental kinase inhibitors
3-Chloro-4-(1,2,4-triazol-1-yl)aniline Cl (3), 1,2,4-triazol-1-yl (4) C₈H₆ClN₄ 193.61 Agrochemical intermediates

Physicochemical Properties

Compound Purity (%) Melting Point (°C) Solubility (LogP) Stability Considerations
This compound ≥95 178 2.8 (moderately lipophilic) Sensitive to oxidation; store under inert atmosphere
3-Chloro-4-(4-chlorophenoxy)aniline 97 162–164 3.5 (highly lipophilic) Stable under acidic conditions
3-Chloro-4-(1,2,4-triazol-1-yl)aniline 100 N/A 1.2 (hydrophilic) Hygroscopic; requires desiccants

Biological Activity

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 848134-24-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, particularly the human epidermal growth factor receptor (EGFR) and BCR-ABL kinase.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial and antiviral properties, making it a candidate for further exploration in treating infections.

Target Interaction

The primary target for this compound is the BCR-ABL kinase , which is crucial in certain types of leukemia. The interaction with this kinase leads to:

  • Inhibition of Cell Proliferation : By blocking the kinase activity, the compound reduces the proliferation of cancer cells.
  • Anti-migratory and Anti-invasive Effects : The inhibition also affects pathways responsible for cell migration and invasion, which are critical in cancer metastasis.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinity and orientation of this compound within the active site of target proteins. These studies have shown:

  • High binding affinity to BCR-ABL kinase.
  • Specific interactions that stabilize the compound within the binding site, enhancing its inhibitory potential.

Case Studies and Experimental Results

  • Antitumor Activity :
    • In vitro studies demonstrated that derivatives of this compound showed significant inhibition of EGFR at concentrations as low as 10 µM, with varying degrees of selectivity against other kinases .
    • A study reported that compounds with this moiety exhibited IC50 values indicating effective inhibition against cancer cell lines.
  • Antimicrobial Efficacy :
    • Research highlighted its potential as an inhibitor against various pathogens, suggesting a mechanism involving disruption of microbial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityTarget Kinase
This compoundSignificantModerateBCR-ABL, EGFR
3-Chloro-4-(pyridin-2-ylmethoxy)anilineModerateSignificantEGFR
4-(Pyridin-3-ylmethoxy)anilineLowModerateNone identified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-chloro-4-hydroxyaniline with 3-pyridinylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via SN2 displacement with a chloromethylpyridine intermediate. Reaction optimization should focus on solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., NaBH4/I2 for reductive amination, as in ). Purity is monitored via HPLC (retention time ~0.75 minutes under SQD-FA05 conditions, as in ) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • LCMS : Confirm molecular weight with m/z 245 [M+H]+ (similar to structurally related anilines in ).
  • NMR : Look for aromatic protons in the pyridine ring (δ 8.5–7.5 ppm) and the aniline NH2 signal (δ 5.5–6.0 ppm, broad).
  • ATR-IR : Characterize O-CH2-pyridine stretching (~1100 cm⁻¹) and NH2 bending (~1600 cm⁻¹). Cross-reference with spectral libraries (e.g., Aldrich ATR in ) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (N2/Ar). Degradation products (e.g., oxidized pyridine or hydrolyzed methoxy groups) can be tracked via periodic HPLC-UV analysis ( ). For long-term stability, conduct accelerated aging studies at 40°C/75% RH and compare degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., over-alkylation or oxidation). Use DoE (Design of Experiments) to test variables:

  • Factors : Solvent polarity, stoichiometry of pyridinylmethanol, reaction time.
  • Response Surface : Optimize for yield (HPLC quantification) and purity (LCMS). Statistical tools like ANOVA identify critical factors (as in ). For example, THF may reduce byproduct formation compared to DMF due to lower basicity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron-withdrawing effects of the pyridine ring and chloro substituent on the methoxy group’s leaving ability.
  • Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic vs. protic) to predict reaction pathways.
  • SAR Studies : Compare with analogs like 3-Chloro-4-(trifluoromethoxy)aniline ( ) to assess electronic contributions .

Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?

  • Methodological Answer : Continuous-flow systems minimize exothermic risks and enhance reproducibility. Key steps:

  • Microreactor Design : Optimize residence time for the coupling step (pyridinylmethanol + chloro-aniline precursor).
  • In-line Analytics : Use UV/Vis or IR probes for real-time monitoring (as in ).
  • Waste Reduction : Recover unreacted starting materials via inline extraction .

Q. What strategies mitigate interference from pyridine ring coordination in metal-catalyzed reactions involving this compound?

  • Methodological Answer :

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to block pyridine-metal coordination.
  • Protection/Deprotection : Temporarily protect the aniline NH2 with Boc groups during metal-catalyzed steps.
  • Alternative Catalysts : Employ non-metallic catalysts (e.g., organocatalysts) for reactions like C–N coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(pyridin-3-ylmethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.